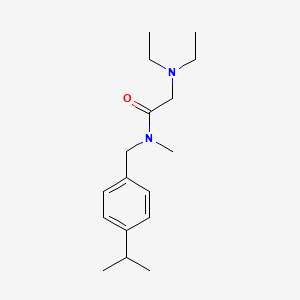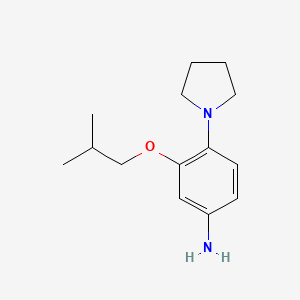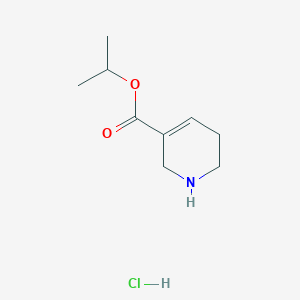
Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrrole derivative with an alkylating agent, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated tetrahydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen in their ring structures and exhibit a range of biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
Propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride is unique due to its specific ring structure and the presence of both an ester and a hydrochloride group
Eigenschaften
Molekularformel |
C9H16ClNO2 |
|---|---|
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
propan-2-yl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-7(2)12-9(11)8-4-3-5-10-6-8;/h4,7,10H,3,5-6H2,1-2H3;1H |
InChI-Schlüssel |
DCPXMIUWXUCLEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CCCNC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




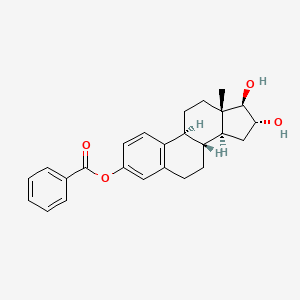
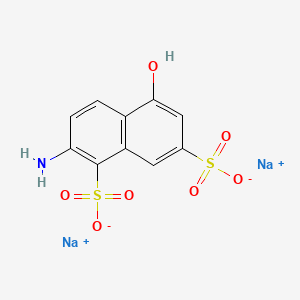



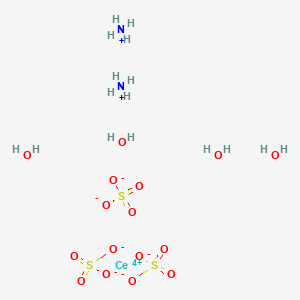
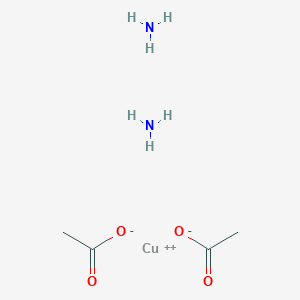


![5,6-Dihydro-2-iodo-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B15341413.png)
